molecular formula C18H17N3O6S2 B2441106 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide CAS No. 941878-81-5

4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2441106
CAS No.: 941878-81-5
M. Wt: 435.47
InChI Key: ZWVROYXOSCSZQY-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide is a complex organic compound that features a sulfonyl group, a methoxyphenyl group, and a nitrobenzo[d]thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the 4-methoxyphenylsulfonyl chloride: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with a suitable base.

    Coupling with 6-nitrobenzo[d]thiazole: The 4-methoxyphenylsulfonyl chloride is then reacted with 6-nitrobenzo[d]thiazole in the presence of a base to form the intermediate.

    Formation of the butanamide: The intermediate is then reacted with butanoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of 4-((4-hydroxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide.

    Reduction: Formation of 4-((4-methoxyphenyl)sulfonyl)-N-(6-aminobenzo[d]thiazol-2-yl)butanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: It can be used in the development of new materials with unique electronic and optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-methoxyphenyl)sulfonyl)-N-(6-aminobenzo[d]thiazol-2-yl)butanamide
  • 4-((4-hydroxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide
  • 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)pentanamide

Uniqueness

4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-27-13-5-7-14(8-6-13)29(25,26)10-2-3-17(22)20-18-19-15-9-4-12(21(23)24)11-16(15)28-18/h4-9,11H,2-3,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVROYXOSCSZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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